molecular formula C10H8Cl2N2 B6616413 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole CAS No. 1491657-12-5

5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole

Cat. No. B6616413
M. Wt: 227.09 g/mol
InChI Key: JDSKEOORFFVKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole (5-Cl-1-4-Cl-3-Me-1H-pyrazole) is a synthetic chemical compound that has been studied for its potential medicinal, agricultural, and industrial applications. It is a pyrazole, a five-membered heterocyclic aromatic compound containing three nitrogen atoms and two carbon atoms, and is structurally related to other pyrazoles, such as pyrazoline and pyrazolone. 5-Cl-1-4-Cl-3-Me-1H-pyrazole has been studied for its use as an antimicrobial agent, insecticide, herbicide, and fungicide. It has also been explored for its potential use in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Scientific Research Applications

Antimicrobial Activity:

  • A study by Hafez et al. (2016) demonstrated that compounds derived from 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole showed significant antimicrobial activity.
  • Tanitame et al. (2005) also found that derivatives of this compound exhibited potent antibacterial activity against quinolone-resistant clinical isolates of gram-positive bacteria (Tanitame et al., 2005).

Anticancer Activity:

  • Compounds synthesized from this chemical structure showed higher anticancer activity compared to the reference drug doxorubicin, as found in the study by Hafez et al. (2016) (Hafez et al., 2016).
  • In another study, new 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized, showing significant anticancer potential. This includes derivatives of 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole (Katariya et al., 2021).

Crystal and Molecular Structure Analysis

Crystal Structure Characterization:

  • Kumarasinghe et al. (2009) focused on the synthesis and structural characterization of derivatives of 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole, providing insights into their crystallography (Kumarasinghe et al., 2009).
  • A study by Kariuki et al. (2021) synthesized and characterized isostructural compounds related to this chemical, contributing to the understanding of their molecular structure (Kariuki et al., 2021).

Synthesis and Structural Characterization

Synthesis Approaches:

  • Gomha et al. (2014) explored the synthesis of novel thiadiazoles and thiazoles incorporating pyrazole moiety, which includes derivatives of 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole, highlighting their potential as anticancer agents (Gomha et al., 2014).
  • The study by Liu et al. (2017) on the synthesis of 3-phenyl-1H-pyrazole derivatives, including this compound, optimized the synthetic methods for industrial production (Liu et al., 2017).

properties

IUPAC Name

5-chloro-1-(4-chlorophenyl)-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSKEOORFFVKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SL Aranzazu Giraldo - 2022 - repositorio.uniandes.edu.co
En este documento se presentan los resultados del trabajo de investigación de Doctorado en Ciencias-Química titulado "4-formilpirazoles y 3-formilpirazolo[1,5-a]pirimidinas como …
Number of citations: 2 repositorio.uniandes.edu.co

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